N-(Phenylacetyl)-L-methionylglycine
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Overview
Description
N-(Phenylacetyl)-L-methionylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glycine, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the methionylglycine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-L-methionylglycine typically involves the acylation of L-methionylglycine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Esterification: L-methionylglycine is first esterified using an alcohol, typically ethanol, in the presence of an acid catalyst.
Acylation: The esterified product is then reacted with phenylacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-methionylglycine are esterified using industrial-grade ethanol and acid catalysts.
Continuous Acylation: The esterified product is continuously fed into a reactor where it reacts with phenylacetyl chloride in the presence of a base. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylacetyl)-L-methionylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylacetyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(Phenylacetyl)-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective and cognitive-enhancing properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Phenylacetyl)-L-methionylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, inflammation, and neuroprotection.
Comparison with Similar Compounds
N-(Phenylacetyl)-L-methionylglycine can be compared with other similar compounds such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept):
Uniqueness: this compound has a unique methionylglycine backbone, which distinguishes it from other phenylacetyl derivatives.
Similar Compounds: Noopept, N-phenylacetylglycine, and N-phenylacetyl-L-proline.
Properties
CAS No. |
681856-49-5 |
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Molecular Formula |
C15H20N2O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
ZQOBNWOOGJYALN-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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